Commercial Purity: Enantiopure Versus Racemate
The (S)-enantiomer of tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate (CAS 1638251-84-9) is commercially supplied at 98% purity by Sigma-Aldrich . In contrast, the racemic mixture (CAS 337530-60-6) and the regioisomeric analog tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate (CAS 301672-89-9) are typically listed at 97% or lower purity by various catalog suppliers . For procurement decisions in fragment-based screening or parallel library synthesis, where impurities can generate false-positive hits or interfere with reaction yields, this 1-percentage-point purity advantage of the enantiopure form is a quantifiable selection criterion.
| Evidence Dimension | Commercial purity (% area by HPLC) |
|---|---|
| Target Compound Data | 98% (CAS 1638251-84-9, S-enantiomer) |
| Comparator Or Baseline | 97% (CAS 337530-60-6 racemate; CAS 301672-89-9 regioisomer) |
| Quantified Difference | +1 percentage point purity for the (S)-enantiomer from Sigma-Aldrich |
| Conditions | HPLC purity as reported on vendor Certificates of Analysis; Sigma-Aldrich and Chemenu listings |
Why This Matters
Higher initial purity reduces the need for pre-use purification, lowering the total cost of synthesis and improving batch-to-batch reproducibility in structure-activity relationship (SAR) campaigns.
